(1S,3S)-3-Aminocyclopentanol hydrochloride

Description

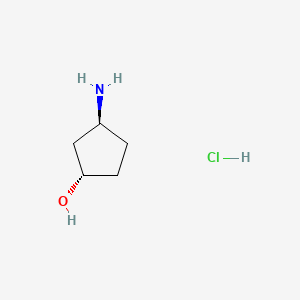

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,3S)-3-aminocyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRJNWIEGYWGE-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H]1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1S,3S)-3-Aminocyclopentanol Hydrochloride: A Chiral Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(1S,3S)-3-Aminocyclopentanol hydrochloride is a pivotal chiral building block in the landscape of modern medicinal chemistry. Its unique stereochemistry and bifunctional nature, possessing both an amino and a hydroxyl group in a specific spatial orientation, make it an invaluable starting material for the asymmetric synthesis of complex molecules, most notably carbocyclic nucleoside analogues with potential antiviral and antitumor activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for professionals in drug development and chemical research.

Core Chemical and Physical Properties

| Property | Value | Source/Reference |

| CAS Number | 1523530-42-8 | [1][2][3][4][5] |

| Molecular Formula | C₅H₁₂ClNO | [4][6] |

| Molecular Weight | 137.61 g/mol | [1][6] |

| Appearance | White to off-white solid | [7] |

| Melting Point | No data available for (1S,3S). (1R,3S) isomer: 93-96°C. | |

| Boiling Point | No data available | |

| Solubility | Predicted (ESOL model): 16.1 mg/mL. Predicted (SILICOS-IT): 220 mg/mL. Qualitative: Slightly soluble in DMSO, Methanol, and Water (for related isomer). | [1] |

| Optical Rotation | No data available for (1S,3S). (1S,3R) isomer: -0.126° (c=0.9895 g/100ml in MeOH). |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Below is a summary of expected and reported spectroscopic data.

| Technique | Data |

| ¹H NMR (Proton NMR) | Expected chemical shifts (in D₂O) for the (1S,3S) isomer would be similar to the reported values for the (1R,3S) isomer: δ 4.28-4.32 (m, 1H, CH-OH), 3.61-3.67 (m, 1H, CH-NH₂), 2.13-2.21 (m, 1H), 2.02-2.11 (m, 1H), 1.70-1.86 (m, 3H), 1.60-1.66 (m, 1H) for the cyclopentane ring protons. The use of different deuterated solvents will affect the chemical shifts. |

| ¹³C NMR (Carbon NMR) | Expected peaks would correspond to the five carbon atoms of the cyclopentanol ring, with distinct shifts for the carbons bearing the hydroxyl and amino groups. |

| Mass Spectrometry (MS) | The free base (C₅H₁₁NO) has an exact mass of 101.0841 g/mol . The mass spectrum of the hydrochloride salt would show a molecular ion peak for the free base. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands would be observed for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (medium, ~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and N-H bending (~1600 cm⁻¹). |

Stereochemical Significance

The chirality of (1S,3S)-3-Aminocyclopentanol is its most critical feature. With two stereocenters, four stereoisomers exist: (1S,3S), (1R,3R), (1R,3S), and (1S,3R). The (1S,3S) and (1R,3R) isomers are enantiomers with a cis relationship between the amino and hydroxyl groups.[1] Conversely, the (1R,3S) and (1S,3R) isomers are enantiomers with a trans configuration.[1] This precise three-dimensional arrangement is fundamental to its utility in asymmetric synthesis, as it allows for the construction of stereochemically defined target molecules. This control is paramount in drug design, where often only a single enantiomer exhibits the desired biological activity. A notable example is the (1R,3S) isomer, which is a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[1]

Experimental Protocols

General Synthesis via Asymmetric Reduction

One of the common strategies for preparing enantiomerically pure aminocyclopentanols is the asymmetric reduction of a protected 3-aminocyclopentanone precursor. The following is a representative, generalized protocol.

Objective: To synthesize this compound.

Materials:

-

N-protected-3-aminocyclopentanone

-

Chiral reducing agent (e.g., a borane complex with a chiral oxazaborolidine catalyst)

-

Anhydrous solvent (e.g., tetrahydrofuran)

-

Hydrochloric acid (in a suitable solvent like isopropanol or dioxane)

-

Organic solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the N-protected-3-aminocyclopentanone dissolved in an anhydrous solvent under a nitrogen atmosphere.

-

Asymmetric Reduction: The solution is cooled to a specific temperature (e.g., -20 °C to 0 °C), and the chiral reducing agent is added slowly while maintaining the temperature. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of a protic solvent, such as methanol, followed by an acidic workup.

-

Extraction: The product is extracted into an organic solvent. The combined organic layers are washed with brine, dried over a drying agent, and the solvent is removed under reduced pressure.

-

Deprotection and Salt Formation: The resulting protected aminocyclopentanol is dissolved in a suitable solvent, and a solution of hydrochloric acid is added. The mixture is stirred at room temperature to effect deprotection and precipitation of the hydrochloride salt.

-

Isolation and Purification: The solid product is collected by filtration, washed with a cold solvent (e.g., acetone or diethyl ether), and dried under vacuum to yield this compound.[8]

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and its optical rotation is measured to confirm enantiomeric purity.

Applications in Drug Development

The primary application of this compound is in the synthesis of carbocyclic nucleosides.[1] These are nucleoside analogues where the furanose ring's oxygen atom is replaced by a methylene group. This modification imparts greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond.[1]

Caption: Workflow of (1S,3S)-3-Aminocyclopentanol HCl in drug development.

The diagram above illustrates the journey of this compound from a synthetic building block to its role in the generation of potential drug candidates.

Synthesis of Carbocyclic Nucleosides

The synthesis of carbocyclic nucleosides using this compound involves several key steps, which are outlined in the workflow diagram below.

Caption: Synthesis of carbocyclic nucleosides from the chiral building block.

This streamlined process allows for the creation of a library of novel carbocyclic nucleoside analogues for biological screening. The specific choice of protecting groups and coupling conditions can be adapted to suit the particular nucleobase being introduced.

Conclusion

This compound is a fundamentally important molecule for the synthesis of stereochemically pure pharmaceuticals. Its well-defined structure provides the necessary chiral scaffold for the development of innovative drugs, particularly in the antiviral and anticancer fields. A thorough understanding of its chemical properties and synthetic methodologies is essential for its effective utilization in research and development. The protocols and data presented in this guide offer a solid foundation for scientists and researchers working at the forefront of medicinal chemistry.

References

- 1. This compound | 1523530-42-8 | Benchchem [benchchem.com]

- 2. 1523530-42-8|this compound|BLD Pharm [bldpharm.com]

- 3. (1S,3S)-3-amino-Cyclopentanol hydrochloride (1:1), CAS No. 1523530-42-8 - iChemical [ichemical.com]

- 4. This compound | 1523530-42-8 [sigmaaldrich.com]

- 5. AB451360 | CAS 1523530-42-8 – abcr Gute Chemie [abcr.com]

- 6. 3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 19818428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to (1S,3S)-3-Aminocyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3S)-3-Aminocyclopentanol hydrochloride is a chiral bifunctional molecule that serves as a crucial building block in asymmetric synthesis. Its rigid cyclopentane core, coupled with the defined stereochemistry of its amino and hydroxyl groups, makes it a valuable intermediate in the development of complex pharmaceutical compounds, particularly carbocyclic nucleoside analogues with potential antiviral and antitumor activities.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization, with a focus on the technical details relevant to researchers in drug discovery and development.

Molecular Structure and Stereochemistry

(1S,3S)-3-Aminocyclopentanol possesses two chiral centers at the C1 and C3 positions of the cyclopentane ring. This gives rise to four possible stereoisomers: the enantiomeric pair (1S,3S) and (1R,3R), which have a cis relationship between the amino and hydroxyl groups, and the enantiomeric pair (1R,3S) and (1S,3R), which exhibit a trans relationship.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

The specific (1S,3S) configuration dictates a precise three-dimensional arrangement of the functional groups, which is critical for its interaction with biological targets and for controlling the stereochemical outcome of subsequent synthetic transformations.[1] Its stereoisomer, (1R,3S)-3-aminocyclopentanol, is a key intermediate in the synthesis of the anti-HIV drug Bictegravir, highlighting the profound impact of stereochemistry on pharmacological activity.[1]

Stereoisomer Relationships

Caption: Logical relationships between the stereoisomers of 3-Aminocyclopentanol.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its related isomers are summarized below. It is important to note that detailed spectroscopic data for the (1S,3S) isomer is not extensively reported in publicly available literature; therefore, some data is inferred from its enantiomer or related diastereomers.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO | ChemScene |

| Molecular Weight | 137.61 g/mol | ChemScene |

| Appearance | White to off-white solid | ChemScene |

| Melting Point | 93-96°C (for (1R,3S) isomer) | ChemicalBook |

| Specific Rotation [α] | -0.126° (c=0.9895 g/100ml in MeOH) (for (1S,3R) isomer) | ChemScene |

Table 2: Spectroscopic Data

| Technique | Data | Source/Comment |

| ¹H NMR | Spectrum consistent with structure. | ChemScene (for (1S,3R) isomer). Detailed shifts for the (1S,3S) isomer are not readily available. Data for the related (1R,3S) isomer in D₂O shows peaks around 4.28-4.32 (m, 1H), 3.61-3.67 (m, 1H), and 1.60-2.21 (m, 6H). |

| ¹³C NMR | Not readily available for the (1S,3S) isomer. | - |

| Mass Spectrometry (MS) | Expected molecular ion (M+) for the free base at m/z 101.15. | Inferred data. |

| Infrared (IR) | Not readily available for the (1S,3S) isomer. | - |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, the synthesis can be achieved through established methodologies such as the reduction of a corresponding aminoketone followed by chiral resolution, or through asymmetric synthesis.

General Synthesis Workflow

Caption: General workflow for the synthesis and resolution of (1S,3S)-3-Aminocyclopentanol.

Synthesis of Racemic cis-3-Aminocyclopentanol

A common route to the aminocyclopentanol core is the reduction of a 3-aminocyclopentanone precursor.[1]

-

Materials: 3-Aminocyclopentanone (or a protected derivative), Sodium borohydride (NaBH₄), Methanol, Diethyl ether.

-

Procedure:

-

Dissolve the 3-aminocyclopentanone precursor in methanol and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution while stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the racemic cis/trans mixture of 3-aminocyclopentanol. The cis and trans isomers may be separable by column chromatography.

-

Chiral Resolution of cis-3-Aminocyclopentanol

The separation of the enantiomers of racemic cis-3-aminocyclopentanol can be achieved by forming diastereomeric salts with a chiral resolving agent.

-

Materials: Racemic cis-3-aminocyclopentanol, L-(+)-Tartaric acid (or another suitable chiral acid), Ethanol.

-

Procedure:

-

Dissolve the racemic cis-3-aminocyclopentanol in ethanol.

-

In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in ethanol, heating gently if necessary.

-

Add the tartaric acid solution to the aminocyclopentanol solution.

-

Allow the mixture to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration and wash with cold ethanol. This salt will be enriched in one of the enantiomers.

-

The desired (1S,3S) enantiomer can be recovered by treating the diastereomeric salt with a base to liberate the free amine, followed by extraction.

-

Formation of the Hydrochloride Salt

-

Materials: Enantiomerically enriched (1S,3S)-3-Aminocyclopentanol, Hydrochloric acid (in a suitable solvent like isopropanol or dioxane).

-

Procedure:

-

Dissolve the free amine in a minimal amount of a suitable solvent (e.g., isopropanol).

-

Slowly add a solution of hydrochloric acid in the same solvent with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Applications in Drug Development

This compound is a valuable chiral building block for the synthesis of various biologically active molecules. Its primary application lies in the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane ring.[1] These modified nucleosides are investigated for their potential as antiviral and anticancer agents. The defined stereochemistry of the amino and hydroxyl groups in (1S,3S)-3-aminocyclopentanol allows for the stereocontrolled introduction of the nucleobase and phosphate mimics.

Conclusion

This compound is a stereochemically defined building block with significant potential in medicinal chemistry and drug development. While detailed characterization data and specific synthesis protocols for this particular isomer are not as prevalent in the literature as for its diastereomers, the established principles of stereoselective synthesis and chiral resolution provide clear pathways to its preparation. This guide offers a foundational understanding of its structure, properties, and synthesis, intended to aid researchers in leveraging this valuable chiral intermediate for the discovery of new therapeutic agents.

References

(1S,3S)-3-Aminocyclopentanol Hydrochloride: A Chiral Scaffold for Novel Antiviral Agents

(1S,3S)-3-Aminocyclopentanol hydrochloride is a pivotal chiral building block in the field of medicinal chemistry and drug development. Its stereochemically defined structure, featuring both an amino and a hydroxyl group in a cis configuration on a cyclopentane ring, makes it a valuable precursor for the asymmetric synthesis of complex molecules, particularly carbocyclic nucleoside analogues with potential therapeutic applications. This technical guide provides an in-depth overview of the primary applications of this compound, focusing on its role in the development of antiviral agents.

Core Application: Synthesis of Carbocyclic Nucleoside Analogues

The principal application of this compound lies in its use as a key intermediate for the synthesis of carbocyclic nucleoside analogues. In these molecules, the furanose sugar ring of natural nucleosides is replaced by a cyclopentane ring. This structural modification imparts several advantageous properties, including increased metabolic stability against enzymatic degradation, which can lead to improved pharmacokinetic profiles.

The synthesis of these analogues typically involves the coupling of the amino group of (1S,3S)-3-aminocyclopentanol with a suitably functionalized heterocyclic base, such as a purine or pyrimidine derivative. The resulting carbocyclic nucleoside can then be further modified to explore structure-activity relationships and optimize its biological activity.

Antiviral Activity of Derived Carbocyclic Nucleosides

Research has demonstrated that carbocyclic nucleosides derived from aminocyclopentanol scaffolds exhibit significant antiviral activity against a range of viruses. Notably, analogues synthesized from chiral cyclopentenol derivatives, which can be obtained from precursors like (1S,3S)-3-Aminocyclopentanol, have shown potent activity against orthopoxviruses such as vaccinia virus and cowpox virus, as well as Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).

The biological activity of these compounds is often attributed to their ability to act as substrates or inhibitors of viral enzymes involved in nucleic acid replication, such as DNA or RNA polymerases. The specific stereochemistry of the cyclopentane ring is crucial for the proper orientation of the molecule within the enzyme's active site, highlighting the importance of using enantiomerically pure starting materials like this compound.

Quantitative Biological Data

The following table summarizes the in vitro antiviral activity of a synthesized 1,2,3-triazole carbocyclic nucleoside analogue derived from a chiral cyclopentenol precursor. The data is presented as the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.

| Virus | Cell Line | EC₅₀ (µM) |

| Vaccinia Virus | HeLa | 0.4 |

| Cowpox Virus | HeLa | 39 |

| SARS-CoV | Vero 76 | 47 |

Experimental Protocols

Below is a representative, generalized experimental protocol for the synthesis of a carbocyclic nucleoside analogue using an aminocyclopentanol derivative. This protocol is based on established synthetic methodologies in the field.

Step 1: Protection of the Hydroxyl Group

To a solution of this compound in a suitable solvent such as dichloromethane, a protecting group precursor (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., triethylamine or imidazole) are added. The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The protected aminocyclopentanol is then isolated and purified using standard techniques like column chromatography.

Step 2: Coupling with a Heterocyclic Base

The protected aminocyclopentanol is dissolved in an appropriate solvent (e.g., dimethylformamide). To this solution, a functionalized heterocyclic base (e.g., a chloropurine or fluoropyrimidine) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The reaction mixture is heated to facilitate the nucleophilic substitution reaction. The progress of the reaction is monitored by TLC or HPLC. Upon completion, the product is isolated by extraction and purified by column chromatography.

Step 3: Deprotection

The protecting group on the hydroxyl function is removed under appropriate conditions. For a silyl protecting group, a fluoride source such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran is typically used. The reaction is stirred at room temperature until deprotection is complete. The final carbocyclic nucleoside analogue is then purified by chromatography or recrystallization.

Visualizations

The following diagrams illustrate the general synthetic pathway for carbocyclic nucleosides and a typical experimental workflow.

Caption: General synthetic route to carbocyclic nucleoside analogues.

Caption: A typical experimental workflow for synthesis.

(1S,3S)-3-Aminocyclopentanol Hydrochloride: A Technical Guide for Drug Discovery Professionals

CAS Number: 1523530-42-8

(1S,3S)-3-Aminocyclopentanol hydrochloride is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane scaffold, coupled with the stereochemically defined cis relationship between the amino and hydroxyl groups, makes it a valuable building block for the synthesis of complex molecular architectures, most notably carbocyclic nucleoside analogues. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to off-white solid. While extensive experimental data for this specific isomer is not widely published, the following table summarizes available and predicted physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO | [1] |

| Molecular Weight | 137.61 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Storage Conditions | Room temperature, stored under nitrogen | [2] |

| Purity (by NMR) | ≥97.0% | [2] |

| Optical Rotation [α] | -0.126° (c=0.9895 g/100ml in Methanol) | [2] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is a key challenge, with stereochemical control being paramount. A common strategy for synthesizing the aminocyclopentanol core involves the reduction of a 3-aminocyclopentanone precursor.[3] This reduction typically yields a mixture of cis and trans isomers, necessitating a subsequent separation to isolate the desired diastereomer.[3]

A representative synthetic strategy for a related aminocyclopentanol hydrochloride is outlined below. This multi-step process often involves:

-

Hetero-Diels-Alder Reaction: To construct the bicyclic core with initial stereochemical control.[4]

-

Reduction: Selective reduction of specific bonds in the intermediate.[4]

-

Chiral Separation: Often employing enzymatic resolution to separate enantiomers.[4]

-

Further Reduction/Deprotection: To yield the aminocyclopentanol core.[4]

-

Salt Formation: Treatment with hydrochloric acid to afford the stable hydrochloride salt.[4]

Caption: A generalized workflow for the synthesis of chiral aminocyclopentanol hydrochlorides.

Application in Drug Discovery: Synthesis of Carbocyclic Nucleosides

The primary application of this compound is as a chiral building block in the synthesis of carbocyclic nucleosides.[3] These are nucleoside analogues where the furanose sugar ring is replaced by a carbocyclic system, in this case, a cyclopentane ring. This structural modification can enhance metabolic stability and confer unique biological activities.[5] Carbocyclic nucleosides are explored for their potential as antiviral and antitumor agents.[3]

The synthesis of carbocyclic nucleosides using this compound generally follows a convergent approach. This involves the coupling of the protected aminocyclopentanol core with a heterocyclic base.

General Experimental Protocol for Carbocyclic Nucleoside Synthesis

The following is a generalized protocol and may require optimization for specific target molecules.

-

Protection of Functional Groups: The amino and hydroxyl groups of (1S,3S)-3-Aminocyclopentanol are typically protected to prevent unwanted side reactions during the coupling step. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and silyl ethers for the alcohol.

-

Coupling with a Nucleobase: The protected aminocyclopentanol derivative is then coupled with a suitable nucleobase (e.g., a purine or pyrimidine derivative). This can be achieved through various coupling reactions, such as a Mitsunobu reaction or a substitution reaction.

-

Deprotection: The protecting groups are removed under appropriate conditions to yield the final carbocyclic nucleoside.

-

Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Caption: A typical workflow for the synthesis and screening of carbocyclic nucleosides.

Analytical Methods for Chiral Purity

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for determining the enantiomeric excess (ee) of chiral compounds.[6]

General Chiral HPLC Method Development Strategy

-

Column Screening: A set of complementary chiral columns (e.g., Chiralcel OD-H, Chiralpak AD) are screened.[6]

-

Mobile Phase Optimization: Different mobile phases, typically mixtures of a nonpolar solvent (like hexane) and an alcohol (like isopropanol or ethanol), are tested.[6] For basic compounds like aminocyclopentanol, the addition of a small amount of an amine (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.[6]

-

Detection: UV detection is commonly used.

-

Method Validation: The chosen method should be validated for parameters such as specificity, linearity, accuracy, and precision.

Conclusion

This compound is a valuable chiral building block for the synthesis of complex molecules, particularly carbocyclic nucleosides with therapeutic potential. Its stereochemically defined structure provides a rigid scaffold for the development of novel drug candidates. While detailed, publicly available synthetic protocols for this specific isomer are limited, general strategies for the synthesis and application of aminocyclopentanols can be effectively adapted. For researchers and drug development professionals, this compound represents a key starting material for the exploration of new chemical space in the quest for innovative therapeutics.

References

- 1. 3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 19818428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.chemscene.com [file.chemscene.com]

- 3. This compound | 1523530-42-8 | Benchchem [benchchem.com]

- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 5. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 6. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Stereochemistry of 3-Aminocyclopentanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry, physicochemical properties, and analytical characterization of the four stereoisomers of 3-aminocyclopentanol. This critical chiral building block is of significant interest in medicinal chemistry and drug development, particularly as a key intermediate in the synthesis of antiviral agents.

Introduction to the Stereochemistry of 3-Aminocyclopentanol

3-Aminocyclopentanol possesses two chiral centers, giving rise to four possible stereoisomers. These isomers can be categorized into two pairs of enantiomers. The relative orientation of the amino and hydroxyl groups on the cyclopentane ring defines them as either cis or trans diastereomers.

-

Cis Isomers: The amino and hydroxyl groups are on the same side of the cyclopentane ring. The two cis enantiomers are (1S, 3S)-3-aminocyclopentanol and (1R, 3R)-3-aminocyclopentanol.

-

Trans Isomers: The amino and hydroxyl groups are on opposite sides of the cyclopentane ring. The two trans enantiomers are (1R, 3S)-3-aminocyclopentanol and (1S, 3R)-3-aminocyclopentanol.[1]

The distinct spatial arrangement of these functional groups dictates the molecule's interaction with other chiral molecules, making stereochemical purity paramount in pharmaceutical applications. For instance, the (1R, 3S) isomer is a well-known key intermediate in the synthesis of the anti-HIV drug Bictegravir.[1]

Physicochemical and Spectroscopic Data of 3-Aminocyclopentanol Isomers

Table 1: Physicochemical Properties of 3-Aminocyclopentanol Isomers

| Isomer | Configuration | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Specific Rotation [α]D |

| (1S, 3S) | cis | 946593-67-5 | C₅H₁₁NO | 101.15 | Not available | Not available | Not available |

| (1R, 3R) | cis | 167298-58-0 | C₅H₁₁NO | 101.15 | Not available | Not available | Not available |

| (1R, 3S) | trans | 1110772-05-8 | C₅H₁₁NO | 101.15 | 179 | 1.084 | Not available |

| (1S, 3R) | trans | 20608641 | C₅H₁₁NO | 101.15 | Not available | Not available | Not available |

| (1S, 3R) HCl | trans | 1259436-59-3 | C₅H₁₂ClNO | 137.61 | Not available | Not available | -0.126° (c=0.9895, MeOH) |

Table 2: Spectroscopic Data of 3-Aminocyclopentanol Isomers

| Isomer | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |

| (1S, 3S) | Data not readily available in a comparable format. | Data not readily available in a comparable format. | Data not readily available. | Data not readily available. |

| (1R, 3R) | Data not readily available in a comparable format. | Data not readily available in a comparable format. | Data not readily available. | Data not readily available. |

| (1R, 3S) | 4.28-4.32 (m, 1H), 3.61-3.67 (m, 1H), 2.13-2.21 (m, 1H), 2.02-2.11 (m, 1H), 1.70-1.86 (m, 3H), 1.60-1.66 (m, 1H) in D₂O.[2] | Data not readily available in a comparable format. | Data not readily available. | Data not readily available. |

| (1S, 3R) | Data not readily available in a comparable format. | Data not readily available in a comparable format. | Data not readily available. | Data not readily available. |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of each isomer are crucial for reproducibility. Below are generalized and specific examples found in the literature.

Synthesis of 3-Aminocyclopentanol Isomers

A common route to a mixture of cis and trans isomers is the reduction of 3-aminocyclopentanone.[1] Subsequent separation of the diastereomers and enantiomers is then required.

General Protocol for the Reduction of 3-Aminocyclopentanone:

-

Dissolve 3-aminocyclopentanone hydrochloride in a suitable solvent (e.g., methanol).

-

Cool the solution in an ice bath.

-

Add a reducing agent, such as sodium borohydride, portion-wise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the addition of an acid (e.g., dilute HCl).

-

Remove the solvent under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over a drying agent (e.g., Na₂SO₄), filter, and concentrate to yield a mixture of 3-aminocyclopentanol isomers.

Enantioselective Synthesis of (1R, 3S)-3-Aminocyclopentanol Hydrochloride:

A multi-step synthesis has been described in the patent literature, which involves a hetero-Diels-Alder reaction, reduction, enzymatic resolution, and subsequent deprotection steps.[3]

-

Hetero-Diels-Alder Reaction: Tert-butyl hydroxylamine carbonate is oxidized in the presence of a copper catalyst and a ligand to form a nitroso species, which then reacts in situ with cyclopentadiene.[3]

-

Reduction of N-O Bond: The resulting cycloadduct is treated with a reducing agent like zinc powder in acetic acid.[3]

-

Enzymatic Resolution: The racemic mixture is resolved using a lipase (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate) to selectively acylate one enantiomer.[3]

-

Hydrogenation: The double bond in the cyclopentene ring is reduced using a catalyst such as palladium on carbon.[3]

-

Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired (1R, 3S)-3-aminocyclopentanol.[3]

-

Salt Formation: The final product is converted to its hydrochloride salt by treatment with HCl in a suitable solvent like isopropanol.[4]

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of the isomers. The coupling constants between protons on the cyclopentane ring can help differentiate between cis and trans isomers.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, namely the hydroxyl (-OH) and amino (-NH₂) groups.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compounds.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and determining the enantiomeric purity of the isomers.

Protocol for Chiral HPLC Separation:

-

Column: A chiral stationary phase (CSP) is required. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve the best separation.

-

Detection: UV detection is commonly used if the molecule has a chromophore. If not, a refractive index detector or a mass spectrometer can be employed.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Injection and Analysis: Inject the sample onto the column and monitor the elution of the enantiomers. The retention times will differ for each enantiomer, allowing for their separation and quantification.

Visualizing Stereochemical Relationships and Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the relationships between the 3-aminocyclopentanol isomers and a general synthetic workflow.

Caption: Stereochemical relationships of 3-aminocyclopentanol isomers.

Caption: General synthetic workflow for obtaining 3-aminocyclopentanol isomers.

References

- 1. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

- 2. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 4. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]

(1S,3S)-3-Aminocyclopentanol: A Chiral Building Block for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(1S,3S)-3-Aminocyclopentanol is a pivotal chiral building block in modern medicinal chemistry, prized for its stereochemically defined structure that is crucial for the synthesis of complex and biologically active molecules. Its bifunctional nature, possessing both an amino and a hydroxyl group in a specific cis configuration, allows for versatile chemical modifications and its incorporation into a variety of molecular scaffolds. This guide provides a comprehensive overview of its synthesis, applications, and the biological significance of the molecules derived from it, with a focus on carbocyclic nucleoside analogues.

Physicochemical Properties

(1S,3S)-3-Aminocyclopentanol is a chiral compound with two stereocenters. The hydrochloride salt is a common and stable form of this molecule.

| Property | Value |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| Stereochemistry | (1S,3S) |

| Functional Groups | Primary Amine, Secondary Alcohol |

Synthesis of (1S,3S)-3-Aminocyclopentanol

The enantiomerically pure synthesis of (1S,3S)-3-aminocyclopentanol is critical for its use in pharmaceuticals. Both chemical and enzymatic methods have been developed to achieve high stereoselectivity.

Chemoenzymatic Synthesis using ω-Transaminase

A highly efficient and green method for the synthesis of (1S,3S)-3-aminocyclopentanol involves the use of ω-transaminases. These enzymes catalyze the asymmetric amination of a prochiral ketone, offering excellent enantioselectivity.

Experimental Protocol: Chemoenzymatic Synthesis of (1S,3S)-3-Aminocyclopentanol

This protocol is a representative example based on established principles of ω-transaminase-mediated synthesis.

-

Biocatalyst Preparation: An appropriate (S)-selective ω-transaminase is expressed in a suitable host, such as E. coli. The cells are harvested and may be used as a whole-cell biocatalyst or the enzyme can be purified.

-

Reaction Setup: In a temperature-controlled reactor, a buffered aqueous solution (e.g., phosphate buffer, pH 7.5) is prepared.

-

Reagents: 3-Hydroxycyclopentanone (prochiral substrate) is added to the reaction mixture. An amine donor, such as isopropylamine or L-alanine, is also added in excess. Pyridoxal 5'-phosphate (PLP) is included as a cofactor for the transaminase.

-

Enzymatic Reaction: The ω-transaminase (as whole cells or purified enzyme) is added to initiate the reaction. The mixture is agitated at a controlled temperature (e.g., 30-40 °C) for a specified period (e.g., 24-48 hours). The reaction progress is monitored by techniques such as HPLC or GC.

-

Work-up and Purification: After the reaction reaches completion, the enzyme is removed by centrifugation or filtration. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate) to remove unreacted substrate and by-products. The aqueous layer containing the product is then basified and extracted with a suitable organic solvent. The organic extracts are combined, dried, and concentrated under reduced pressure.

-

Salt Formation: The resulting (1S,3S)-3-aminocyclopentanol can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like isopropanol or dioxane for improved stability and handling.

Quantitative Data for Enzymatic Synthesis

| Enzyme | Substrate | Amine Donor | Enantiomeric Excess (ee) | Yield |

| Engineered ω-transaminase | 3-Hydroxycyclopentanone | Isopropylamine | >99% | High |

Chemical Synthesis via Enzymatic Resolution

A multi-step chemical synthesis route, often employed for the related (1R,3S) isomer, can be adapted and is detailed in patent literature. This approach typically involves a hetero-Diels-Alder reaction followed by enzymatic resolution.

Experimental Protocol: Multi-step Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride (adapted from patent CN112574046A)

This protocol describes the synthesis of the enantiomer, (1R,3S)-3-aminocyclopentanol hydrochloride, and illustrates a common chemical strategy.

-

Hetero-Diels-Alder Reaction: Tert-butyl hydroxylamine carbonate is oxidized in the presence of a copper catalyst and a ligand to form tert-butyl nitrosyl carbonate, which then reacts in situ with cyclopentadiene to yield the racemic bicyclic adduct.

-

Reduction of N-O Bond: The nitrogen-oxygen bond in the adduct is selectively reduced using zinc powder in acetic acid.

-

Enzymatic Kinetic Resolution: The racemic alcohol is subjected to enzymatic acylation using a lipase (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate). The lipase selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol.

-

Hydrogenation: The double bond in the cyclopentene ring of the desired enantiomer is reduced by catalytic hydrogenation using palladium on carbon.

-

Deprotection (Acyl Group): The acetyl group is removed under basic conditions (e.g., lithium hydroxide in methanol).

-

Deprotection (Boc Group) and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group on the amine is removed in an acidic medium (e.g., HCl in isopropanol), which simultaneously forms the hydrochloride salt of the final product.

Quantitative Data for Chemical Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride [1][2]

| Step | Product | Yield | Purity/ee |

| Enzymatic Resolution | Optically pure intermediate | 41% | >99% ee |

| Final Product | (1R,3S)-3-Aminocyclopentanol HCl | 80% (from last step) | 99.75% (GC) |

Application in the Synthesis of Carbocyclic Nucleoside Analogues

A primary application of (1S,3S)-3-aminocyclopentanol is in the synthesis of carbocyclic nucleoside analogues. These are molecules that mimic natural nucleosides but have a carbocyclic ring instead of the furanose sugar moiety. This structural modification imparts greater metabolic stability as they are not susceptible to cleavage by nucleoside phosphorylases.

General Synthesis of Carbocyclic Nucleosides

The synthesis involves coupling the chiral aminocyclopentanol core with a pyrimidine or purine base. The amino and hydroxyl groups of the cyclopentane ring serve as handles for the construction of the final nucleoside analogue.

Mechanism of Action of Carbocyclic Nucleoside Analogues in Antiviral Therapy

Carbocyclic nucleoside analogues derived from (1S,3S)-3-aminocyclopentanol often exhibit potent antiviral activity. Their mechanism of action generally involves the inhibition of viral replication.[3][4][5]

-

Cellular Uptake and Activation: The carbocyclic nucleoside analogue enters the host cell and is phosphorylated by host cell kinases to its active triphosphate form.

-

Inhibition of Viral Polymerase: The triphosphate analogue acts as a competitive inhibitor of the viral DNA or RNA polymerase.[6] It mimics the natural deoxynucleoside triphosphates (dNTPs) and is incorporated into the growing viral DNA or RNA chain.

-

Chain Termination: Due to the modification in the "sugar" ring, the incorporated carbocyclic nucleoside analogue lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[4]

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis processes for aminocyclopentanol derivatives.

Conclusion

(1S,3S)-3-Aminocyclopentanol is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical agents. Its stereodefined structure is essential for the development of potent and selective drugs, particularly in the field of antiviral therapies. The availability of efficient chemoenzymatic and chemical synthesis routes allows for the production of this key intermediate with high enantiomeric purity. The resulting carbocyclic nucleoside analogues have a well-understood mechanism of action, providing a solid foundation for the rational design of new and improved antiviral drugs. This guide provides drug development professionals with a foundational understanding of the synthesis and application of this important chiral intermediate.

References

- 1. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 2. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

Physical and chemical properties of aminocyclopentanol salts

An In-Depth Technical Guide to the Physical and Chemical Properties of Aminocyclopentanol Salts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminocyclopentanol and its corresponding salts are pivotal chiral building blocks in modern medicinal chemistry and pharmaceutical development. These compounds feature a rigid cyclopentane scaffold functionalized with both amino and hydroxyl groups, a structural motif that is crucial for creating molecules with specific three-dimensional orientations. This stereochemical precision is paramount for interacting with biological targets like enzymes and receptors.[1] The most notable application of an aminocyclopentanol derivative is its role as a key intermediate in the synthesis of Bictegravir, a potent anti-HIV drug.[1][2]

This technical guide provides a comprehensive overview of the core physical and chemical properties of aminocyclopentanol salts. It includes summaries of quantitative data, detailed experimental protocols for their synthesis and characterization, and logical workflows relevant to their application in drug discovery.

Physical Properties

The physical properties of aminocyclopentanol salts are fundamentally influenced by the strong ionic interactions between the ammonium cation and the corresponding anion. Compared to their free base forms, these salts are typically crystalline solids with higher melting points and enhanced solubility in polar solvents, particularly water.[3][4] This increased aqueous solubility is a critical attribute in pharmaceutical development for improving the bioavailability of drug candidates.[3]

The data presented below corresponds to (1R,3S)-3-Aminocyclopentanol and its hydrochloride salt, which are common intermediates in pharmaceutical synthesis.

Table 1: Physical Properties of (1R,3S)-3-Aminocyclopentanol and its Hydrochloride Salt

| Property | (1R,3S)-3-Aminocyclopentanol (Free Base) | (1R,3S)-3-Aminocyclopentanol HCl (Salt) |

| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO · HCl |

| Molecular Weight | 101.15 g/mol [5][6] | 137.61 g/mol |

| Appearance | Yellow oil / liquid[7] | Solid |

| Boiling Point | 179 °C[7] | Decomposes at high temperature |

| Melting Point | Not applicable | Varies (often >150 °C, depends on purity) |

| pKa (Predicted) | 15.06 ± 0.40[7][8] | Not applicable |

| Solubility | Soluble in water, ethanol, and ether solvents.[7][8] | Generally high solubility in water. |

| Storage Temp. | 2-8°C, protect from light[7][8] | Room temperature, desiccated |

Chemical Properties

The chemistry of aminocyclopentanol salts is dominated by the properties of the ammonium group and the stereochemical nature of the cyclopentane ring.

-

Basicity and Salt Formation: The lone pair of electrons on the nitrogen atom of the amino group makes it a Brønsted-Lowry base, readily accepting a proton from an acid to form a positively charged ammonium ion.[3] This reaction is the basis for the formation of various aminocyclopentanol salts. A range of inorganic and organic acids can be used, with the choice often depending on the desired crystalline properties and stability of the final salt. Common salt forms include hydrochloride (HCl), hydrobromide (HBr), sulfate (H₂SO₄), mesylate (HOMs), and tosylate (HOTs).[9]

-

Stereochemistry: Aminocyclopentanol contains at least two chiral centers, leading to multiple possible stereoisomers. The specific stereochemistry, such as (1R,3S) or (1S,3S), is critical as it dictates the molecule's orientation and its ability to bind effectively to a specific biological target.[1] The synthesis and purification of a single, desired enantiomer are therefore of utmost importance in drug development.

-

Stability: Ammonium salts are generally more thermally stable and less prone to oxidation than their corresponding free amine counterparts.[3] However, upon heating, they can decompose.[4] The stability of hydrated salt forms is also a key consideration, as the water content can affect the material's physical properties and shelf-life.

Experimental Protocols

Precise and reproducible experimental methods are essential for the synthesis and characterization of aminocyclopentanol salts.

Synthesis and Salt Formation Workflow

The following protocol describes a general method for the formation of (1R,3S)-3-Aminocyclopentanol Hydrochloride from a Boc-protected precursor, a common strategy in organic synthesis.

Caption: General workflow for the synthesis of aminocyclopentanol hydrochloride.

Methodology:

-

Reaction Setup: A solution of the Boc-protected aminocyclopentanol (e.g., 10 g) is prepared in a suitable solvent like 1,4-dioxane (e.g., 20 mL) in a reaction flask under an inert atmosphere (e.g., nitrogen).

-

Deprotection and Salt Formation: A solution of hydrogen chloride in dioxane (e.g., 4M solution, 50 mL) is added to the flask.[10] The mixture is stirred at room temperature for a specified period (e.g., 2 hours) to facilitate the removal of the Boc protecting group and subsequent formation of the hydrochloride salt.[10]

-

Precipitation and Isolation: The hydrochloride salt, being insoluble in the non-polar solvent, precipitates out of the solution. The reaction mixture may be cooled (e.g., to 0°C) to ensure complete precipitation.[10]

-

Filtration and Washing: The solid product is collected by filtration, typically under an inert atmosphere to prevent moisture uptake.[10] The filter cake is washed with a cold solvent (e.g., isopropanol or acetone) to remove any unreacted starting material and byproducts.[10]

-

Drying: The purified salt is dried under vacuum at a moderate temperature (e.g., 40°C) for several hours to yield the final product.[10]

Analytical Characterization

A suite of analytical techniques is required to confirm the identity, purity, and stereochemistry of the synthesized aminocyclopentanol salt.

Caption: Workflow for the comprehensive analytical characterization of the salt.

Protocols:

-

Chromatographic Analysis (Chiral HPLC):

-

Objective: To determine chemical purity and enantiomeric excess (ee).

-

Method: A solution of the aminocyclopentanol salt is prepared in the mobile phase. Separation is achieved on a chiral stationary phase (CSP), such as one based on a Cinchona alkaloid or a similar chiral selector.[1][11] The mobile phase is typically a mixture of an organic solvent (e.g., methanol) and an aqueous buffer, sometimes with additives like formic acid and diethylamine to improve peak shape.[11] Detection is performed using a UV detector. The relative peak areas of the enantiomers are used to calculate the enantiomeric excess.

-

-

Spectroscopic Analysis:

-

Objective: To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: The sample is analyzed as a KBr pellet or using an ATR accessory. A key diagnostic peak for the hydrochloride salt is a very broad and strong absorption band typically in the 2300-2700 cm⁻¹ range, corresponding to the N-H⁺ stretching vibration of the tertiary ammonium group.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The proton spectrum will show signals for the cyclopentyl ring protons, and the carbon spectrum will confirm the number of unique carbon environments. The chemical shifts will be different from the free base due to the presence of the positive charge on the nitrogen.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight. The analysis will show a peak corresponding to the protonated free base (the aminocyclopentanol cation).

-

-

Thermal Analysis (DSC/TGA):

-

Objective: To determine thermal properties like melting point, decomposition temperature, and the presence of solvates or hydrates.[13][14]

-

Differential Scanning Calorimetry (DSC): A small amount of the sample (typically 1-5 mg) is heated in an aluminum pan at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[15] An endothermic peak will indicate the melting point of the salt.

-

Thermogravimetric Analysis (TGA): The sample is heated on a microbalance at a constant rate.[14] A weight loss step at a temperature below ~120°C typically corresponds to the loss of water (for a hydrate) or a volatile solvent.[15] Decomposition is observed as a significant weight loss at higher temperatures.

-

Role in Drug Development

Aminocyclopentanol salts are not typically active pharmaceutical ingredients (APIs) themselves but serve as indispensable chiral building blocks. Their rigid structure and defined stereochemistry allow for the precise construction of complex APIs.

Caption: Logical flow from a chiral building block to a final drug product.

The pathway begins with a highly pure, enantiomerically-defined aminocyclopentanol salt. This starting material undergoes a series of chemical reactions where other molecular fragments are added to it, ultimately building the complex structure of the final API.[1] The properties of the initial salt—purity, stability, and ease of handling—are critical for ensuring the efficiency and success of the subsequent synthetic steps. Once the API is synthesized and purified, it is formulated with various inactive ingredients (excipients) to produce the final dosage form, such as a tablet or capsule, ready for administration to patients.

References

- 1. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

- 2. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1R,3S)-3-AMINOCYCLOPENTANOL(Hydrochloride form) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. (1R,3S)-3-Aminocyclopentanol CAS#: 1110772-05-8 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 10. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 14. azom.com [azom.com]

- 15. azom.com [azom.com]

The Bifunctional Nature of (1S,3S)-3-Aminocyclopentanol: A Technical Guide for Drug Development

Introduction: (1S,3S)-3-Aminocyclopentanol is a chiral bifunctional molecule that has garnered significant interest in medicinal chemistry and drug development. Its rigid cyclopentane scaffold, combined with the presence of both an amino and a hydroxyl group in a specific stereochemical arrangement, makes it a valuable building block for the synthesis of diverse and biologically active compounds. This technical guide provides an in-depth overview of the core attributes of (1S,3S)-3-Aminocyclopentanol, focusing on its application in the development of enzyme inhibitors, particularly carbocyclic nucleoside analogues with antiviral and potential anticancer properties.

The Strategic Advantage of a Bifunctional Scaffold

The bifunctional nature of (1S,3S)-3-Aminocyclopentanol, conferred by its amino and hydroxyl moieties, offers a versatile platform for synthetic diversification.[1] These functional groups can be selectively protected and modified, allowing for the precise and controlled assembly of complex molecular architectures.[1] This characteristic is particularly advantageous in the construction of carbocyclic nucleoside analogues, where the cyclopentane ring mimics the furanose sugar of natural nucleosides. This structural mimicry allows these analogues to interact with key biological targets, such as enzymes involved in viral replication, while the carbocyclic nature provides enhanced metabolic stability.

Application in the Development of Enzyme Inhibitors

A primary application of (1S,3S)-3-Aminocyclopentanol lies in its use as a scaffold for the synthesis of enzyme inhibitors. By attaching various nucleobases to the cyclopentane core, a diverse library of carbocyclic nucleoside analogues can be generated and screened for inhibitory activity against a range of enzymes.

Inhibition of S-Adenosylhomocysteine (SAH) Hydrolase

One notable example of the therapeutic potential of aminocyclopentanol-derived carbocyclic nucleosides is the inhibition of S-adenosylhomocysteine (SAH) hydrolase. This enzyme is a critical target for the development of antiviral agents, particularly against viruses that rely on methylation reactions for their replication.

A study on carbocyclic pyrimidine nucleosides derived from a structurally related aminocyclopentene precursor demonstrated significant inhibitory activity against SAH hydrolase. This highlights the potential of the aminocyclopentanol scaffold in designing effective enzyme inhibitors.

The inhibitory potency of these compounds is typically quantified by determining the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor.

| Compound ID | Target Enzyme | Kᵢ (µM) | Inhibition Type |

| 10 (Carbocyclic Pyrimidine Analogue) | S-Adenosylhomocysteine (SAH) Hydrolase | 5.0 ± 0.9 | Competitive |

Table 1: Inhibitory Activity of a Carbocyclic Pyrimidine Nucleoside Analogue. Data extracted from a study on related aminocyclopentene derivatives, demonstrating the potential of the core scaffold.[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis of a carbocyclic nucleoside analogue and the subsequent enzyme inhibition assay, based on established protocols for similar compounds.

Synthesis of a Carbocyclic Nucleoside Analogue

The synthesis of carbocyclic nucleoside analogues from aminocyclopentanol precursors involves a multi-step process that leverages the bifunctional nature of the starting material. The following workflow illustrates a general synthetic strategy.

Caption: Generalized workflow for the synthesis of carbocyclic nucleoside analogues.

Detailed Methodology:

-

Protection of Functional Groups: The amino and hydroxyl groups of (1S,3S)-3-Aminocyclopentanol are selectively protected using appropriate protecting groups to prevent unwanted side reactions during the subsequent coupling step.

-

Nucleobase Coupling: The protected aminocyclopentanol is then coupled with a desired nucleobase (e.g., pyrimidine or purine derivative) through a suitable chemical reaction, such as a Mitsunobu reaction or a condensation reaction.

-

Deprotection: Finally, the protecting groups are removed to yield the target carbocyclic nucleoside analogue.

S-Adenosylhomocysteine (SAH) Hydrolase Inhibition Assay

The inhibitory activity of the synthesized carbocyclic nucleoside analogues against SAH hydrolase can be determined using a continuous enzyme-coupled spectrophotometric assay.[2]

References

The Architect's Hand: A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely a detail—it is the very essence of efficacy and safety. This technical guide delves into the pivotal role of chiral auxiliaries in asymmetric synthesis, offering a comprehensive resource for researchers and scientists navigating the challenges of creating enantiomerically pure compounds. From fundamental principles to detailed experimental protocols and comparative data, this document serves as a practical handbook for harnessing the power of these remarkable molecular tools.

Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with a high degree of stereoselectivity.[1][2][3] The auxiliary imparts its chirality to the substrate, creating a diastereomeric intermediate that allows for facial differentiation during the reaction. The fundamental workflow of employing a chiral auxiliary involves three key stages: attachment of the auxiliary to the substrate, the diastereoselective reaction, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product.[1][4] A significant advantage of this method is that the resulting products are diastereomers, which can often be readily separated using standard laboratory techniques like column chromatography or crystallization.[1]

The ideal chiral auxiliary possesses several key characteristics: it should be readily available in both enantiomeric forms, easy to attach and remove under mild conditions that do not compromise the stereochemical integrity of the product, and recoverable for reuse to enhance cost-effectiveness.[5]

A Comparative Overview of Prominent Chiral Auxiliaries

The field of asymmetric synthesis has been enriched by the development of a diverse array of chiral auxiliaries, each with its own set of advantages and preferred applications. This section provides a comparative look at some of the most influential and widely used auxiliaries.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most versatile and reliable tools for asymmetric synthesis.[2][6] Derived from readily available amino acids like valine and phenylalanine, they are particularly effective in directing asymmetric alkylation and aldol reactions.[7][8] The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, leading to highly predictable and diastereoselective transformations.[7]

Myers' Pseudoephedrine and Pseudoephenamine Auxiliaries

Andrew G. Myers developed a powerful method for asymmetric alkylation utilizing pseudoephedrine as a chiral auxiliary.[1][4][9] Both enantiomers of pseudoephedrine are inexpensive and can be acylated to form tertiary amides.[4] The resulting enolates undergo highly diastereoselective alkylations with a variety of alkyl halides.[1][10] A key advantage of this methodology is the straightforward conversion of the alkylated products into a range of functionalities, including carboxylic acids, alcohols, aldehydes, and ketones in high enantiomeric excess.[4] Due to regulatory restrictions on pseudoephedrine, the related pseudoephenamine has emerged as a practical and often superior alternative.[11]

Oppolzer's Camphorsultam Auxiliaries

Derived from camphor, Oppolzer's sultams are rigid, crystalline chiral auxiliaries that offer excellent stereocontrol in a variety of reactions, including aldol additions, Diels-Alder reactions, and conjugate additions.[12][13][14] The well-defined conformation of the sultam directs the approach of reagents, leading to high levels of diastereoselectivity.[14]

Quantitative Data on Chiral Auxiliary Performance

The efficacy of a chiral auxiliary is quantitatively assessed by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the product, which translates to the enantiomeric excess (e.e.) of the final product after auxiliary removal. The following tables summarize the performance of the aforementioned auxiliaries in key asymmetric reactions.

Table 1: Asymmetric Alkylation using Evans' Oxazolidinone Auxiliary

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Allyl iodide | 98:2 | 61-77 | [7] |

| Benzyl bromide | >99:1 | 95 | [10] |

| Methyl iodide | 97:3 | 90 | [10] |

| Ethyl iodide | 98:2 | 88 | [10] |

Table 2: Asymmetric Alkylation using Myers' Pseudoephedrine Auxiliary

| Alkyl Halide | Diastereomeric Excess (d.e.) of Crude Product (%) | Isolated Yield (%) | Reference |

| Methyl Iodide | 96 | 95 | [1] |

| Ethyl Iodide | 97 | 94 | [1] |

| n-Propyl Iodide | 98 | 92 | [1] |

| Benzyl Bromide | 98 | 99 | [1] |

| Allyl Bromide | 95 | 90 | [1] |

Table 3: Asymmetric Aldol Reaction using Oppolzer's Camphorsultam Auxiliary

| Aldehyde | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |

| Isobutyraldehyde | >95:5 (syn) | >95 | [14] |

| Benzaldehyde | >98:2 (syn) | 85 | [15] |

| Propionaldehyde | >95:5 (anti) | 80 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing chiral auxiliaries.

Asymmetric Alkylation of an Evans' Oxazolidinone Auxiliary

This protocol is adapted from a procedure for the diastereoselective alkylation of an N-propionyl oxazolidinone.[7]

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry toluene is added triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Propionic anhydride (1.2 eq) is added dropwise, and the reaction mixture is heated to reflux for 30 minutes.

-

After cooling to room temperature, the mixture is washed with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

-

The N-propionyl oxazolidinone (1.0 eq) is dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere.

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a 1.0 M solution in THF) is added dropwise, and the resulting enolate solution is stirred for 30 minutes at -78 °C.

-

Allyl iodide (1.2 eq) is added, and the reaction is stirred at -78 °C for 4 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.

-

The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The diastereomeric ratio can be determined by gas chromatography (GC) analysis of the crude product. The major diastereomer is purified by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

The purified allylated product (1.0 eq) is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C.

-

A 30% aqueous solution of hydrogen peroxide (4.0 eq) is added, followed by a 1.0 M aqueous solution of lithium hydroxide (LiOH) (2.0 eq).

-

The mixture is stirred at 0 °C for 1 hour.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

-

The mixture is stirred for 15 minutes, and then the THF is removed under reduced pressure.

-

The aqueous layer is extracted with diethyl ether to recover the chiral auxiliary.

-

The aqueous layer is then acidified with 1 M HCl and extracted with diethyl ether. The combined organic layers are dried, filtered, and concentrated to yield the chiral carboxylic acid.

Asymmetric Alkylation using Myers' Pseudoephedrine Auxiliary

This protocol is based on the procedure developed by Myers and coworkers.[1]

Step 1: Preparation of the Pseudoephedrine Amide

-

To a solution of (+)-pseudoephedrine (1.0 eq) in THF is added sodium methoxide (0.5 eq).

-

Methyl propionate (2.0 eq) is added, and the mixture is stirred at room temperature for 1 hour.

-

The reaction is quenched with water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude amide is purified by recrystallization.

Step 2: Diastereoselective Alkylation

-

A suspension of anhydrous lithium chloride (6.0-7.0 eq) in dry THF is prepared under an inert atmosphere.

-

Diisopropylamine (2.25 eq) is added, and the mixture is cooled to -78 °C.

-

n-Butyllithium (2.1 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred for 5 minutes.

-

The flask is briefly warmed in an ice bath for 5 minutes and then re-cooled to -78 °C.

-

A solution of the pseudoephedrine amide (1.0 eq) in THF is added, and the mixture is stirred at -78 °C for 30-60 minutes, then warmed to 0 °C for 10-15 minutes, and briefly stirred at room temperature for 3-5 minutes.

-

The enolate suspension is cooled to 0 °C, and the alkylating agent (e.g., benzyl bromide, 1.5-4.0 eq) is added. The reaction is stirred at 0 °C until completion (monitored by TLC).

-

The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The product is purified by flash chromatography.

Asymmetric Aldol Reaction using Oppolzer's Sultam Auxiliary

This protocol describes a general procedure for a Lewis acid-mediated aldol reaction.[12][15]

Step 1: N-Acylation of the Camphorsultam

-

To a solution of (1S)-(+)-2,10-camphorsultam (1.0 eq) in dry dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq) and DMAP (0.1 eq).

-

Propionyl chloride (1.2 eq) is added dropwise, and the reaction is stirred at 0 °C for 1 hour and then at room temperature overnight.

-

The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate, and brine, then dried over magnesium sulfate, filtered, and concentrated to give the N-propionylsultam.

Step 2: Diastereoselective Aldol Reaction

-

The N-propionylsultam (1.0 eq) is dissolved in dry DCM and cooled to -78 °C.

-

Titanium tetrachloride (TiCl₄) (1.1 eq, as a 1.0 M solution in DCM) is added dropwise.

-

Diisopropylethylamine (DIPEA) (1.2 eq) is then added slowly, and the mixture is stirred for 30 minutes to form the enolate.

-

The desired aldehyde (e.g., isobutyraldehyde, 1.2 eq) is added, and the reaction is stirred at -78 °C for 2-4 hours.

-

The reaction is quenched with a half-saturated solution of ammonium chloride.

-

The mixture is warmed to room temperature and extracted with DCM. The organic layers are washed, dried, and concentrated. The product is purified by flash chromatography.

Visualization of Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the logical flow and key mechanistic aspects of chiral auxiliary-mediated synthesis.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Caption: Simplified mechanism of Evans' auxiliary-directed alkylation.

Caption: Decision-making flowchart for selecting a suitable chiral auxiliary.

Conclusion

Chiral auxiliaries remain an indispensable tool in the arsenal of the synthetic chemist. Their reliability, predictability, and the wealth of accumulated knowledge surrounding their application make them a cornerstone of asymmetric synthesis, particularly in the early stages of drug discovery and process development. While the ultimate goal may often be the development of a catalytic asymmetric process, the robust and well-understood nature of chiral auxiliary-based methods provides a direct and efficient route to obtaining enantiomerically pure materials for initial studies and beyond. This guide has provided a comprehensive overview of the principles, data, and practical methodologies to empower researchers in their pursuit of stereochemically defined molecules that will shape the future of medicine and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. chemistry.williams.edu [chemistry.williams.edu]

- 8. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]

- 9. synarchive.com [synarchive.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Dihydronaphthalenes via Aryne Diels-Alder Reactions: Scope and Diastereoselectivity [organic-chemistry.org]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to (1S,3S)-3-Aminocyclopentanol Hydrochloride: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1S,3S)-3-Aminocyclopentanol hydrochloride, a key chiral building block in modern medicinal chemistry. This document outlines its chemical and physical properties, detailed safety and handling procedures, and its significant role in the synthesis of complex pharmaceutical agents. The information is intended to support researchers and drug development professionals in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a chiral bifunctional molecule valued for its specific stereochemistry.[1] The presence of both an amino and a hydroxyl group on a cyclopentane ring allows for versatile chemical modifications in asymmetric synthesis.[1] This compound is a white to pale yellow solid.

| Property | Value |

| Molecular Formula | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol |

| CAS Number | 1523530-42-8 |

| Appearance | Solid |

| Solubility | DMSO (Slightly), Methanol (Slightly), Water (Slightly) |

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound. The following information is compiled from various safety data sheets (SDS).

Hazard Identification

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE)

To ensure safe handling, the following personal protective equipment should be worn:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH-approved respirator when handling in powder form to avoid dust inhalation.